An In-depth Technical Guide to 3,6-Thioxanthenediamine-10,10-dioxide: A Versatile Heterocyclic Scaffold for Advanced Applications
An In-depth Technical Guide to 3,6-Thioxanthenediamine-10,10-dioxide: A Versatile Heterocyclic Scaffold for Advanced Applications
Abstract
This technical guide provides a comprehensive overview of 3,6-Thioxanthenediamine-10,10-dioxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its molecular structure, physicochemical properties, synthesis, and key applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this thioxanthene derivative in their work.
Introduction: The Significance of the Thioxanthene Core
Thioxanthenes are a class of tricyclic heterocyclic compounds that are structurally related to phenothiazines, with the nitrogen atom at position 10 replaced by a carbon atom.[1] This structural modification has paved the way for a rich and diverse pharmacology, with numerous thioxanthene derivatives being developed as antipsychotic drugs.[1][2] Beyond their neuroleptic activity, thioxanthenes have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] Furthermore, the unique electronic properties of the thioxanthene core have made it a valuable building block in the development of advanced materials for organic electronics.[5]
3,6-Thioxanthenediamine-10,10-dioxide, the subject of this guide, is a prominent member of this family, featuring amino groups at the 3 and 6 positions and a sulfone moiety at the 10-position. These functional groups impart specific chemical reactivity and physical properties, making it a highly attractive molecule for a range of applications.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound lies in a thorough characterization of its molecular structure and physical properties.
Chemical Identity
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IUPAC Name: 10,10-dioxo-9H-thioxanthene-3,6-diamine[6]
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CAS Number: 10215-25-5[7]
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Molecular Formula: C₁₃H₁₂N₂O₂S[7]
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Molecular Weight: 260.31 g/mol [7]
Physicochemical Properties
A summary of the key physicochemical properties of 3,6-Thioxanthenediamine-10,10-dioxide is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | Yellow-Green Crystals | [8] |
| Melting Point | 213-215 °C | [8] |
| Boiling Point | 570.3 °C at 760 mmHg (Predicted) | [8] |
| Density | 1.468 g/cm³ | [8] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly, Heated) | [9] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis likely proceeds through the following key steps:
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Formation of the Thioxanthene Core: This can be achieved through various methods, including the reaction of a substituted benzophenone with a sulfur source.
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Introduction of Amino Groups: A common strategy is the nitration of the thioxanthene core, followed by the reduction of the nitro groups to primary amines. This approach avoids the need for protecting the amine groups during the core formation.
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Oxidation of the Sulfide: The final step involves the oxidation of the sulfide bridge to a sulfone using a suitable oxidizing agent like hydrogen peroxide or m-CPBA.
The proposed synthetic pathway is illustrated in the diagram below:
Caption: Proposed synthetic pathway for 3,6-Thioxanthenediamine-10,10-dioxide.
Rationale for Experimental Choices
The choice of reagents and reaction conditions at each step is critical for achieving a good yield and purity of the final product. For instance, the nitration step requires careful control of temperature and the nitrating agent to avoid over-nitration or side reactions. The reduction of the nitro groups is typically carried out using mild reducing agents to prevent the reduction of other functional groups. Finally, the oxidation of the sulfide to the sulfone must be performed with an oxidizing agent that is selective and does not degrade the aromatic rings or the amino groups.
Spectroscopic Characterization
While specific experimental spectra for 3,6-Thioxanthenediamine-10,10-dioxide are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure:
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¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the two benzene rings, as well as signals for the methylene protons at the 9-position and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern.
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¹³C NMR: The spectrum would exhibit signals for all 13 carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the carbons attached to the amino and sulfone groups.
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IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amines (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (260.31 g/mol ).
Applications in Medicinal Chemistry and Drug Development
The unique structural features of 3,6-Thioxanthenediamine-10,10-dioxide make it a promising candidate for various applications in medicinal chemistry.
Antibacterial Activity: A Focus on Efflux Pump Inhibition
A growing body of evidence suggests that thioxanthene derivatives possess significant antibacterial activity, particularly against drug-resistant strains of bacteria.[2][3] The primary mechanism of action is believed to be the inhibition of bacterial efflux pumps.[1][12][13] These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby conferring resistance.
By inhibiting these pumps, 3,6-Thioxanthenediamine-10,10-dioxide can potentially restore the efficacy of existing antibiotics and combat multidrug resistance. The proposed mechanism of efflux pump inhibition is illustrated below:
Caption: Proposed mechanism of efflux pump inhibition by 3,6-Thioxanthenediamine-10,10-dioxide.
The interaction of the thioxanthene derivative with the efflux pump is likely multifactorial, potentially involving direct binding to the pump and disruption of the proton motive force that powers the efflux process.[14]
Anticancer Potential
Preliminary studies have indicated that thioxanthene derivatives, including those with a similar core structure to 3,6-Thioxanthenediamine-10,10-dioxide, exhibit antiproliferative activity against various cancer cell lines.[4] The exact mechanism of their anticancer action is still under investigation but may involve the induction of apoptosis, inhibition of key signaling pathways involved in cell growth and proliferation, or other cytotoxic effects. Further research is needed to fully elucidate the anticancer potential of this compound and its derivatives.
Applications in Materials Science: Harnessing Electronic Properties
The conjugated π-system of the thioxanthene core, combined with the electron-donating amino groups and the electron-withdrawing sulfone group, gives 3,6-Thioxanthenediamine-10,10-dioxide interesting electronic properties that can be exploited in materials science.
Organic Electronics
This compound has shown promise as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
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Organic Photovoltaics (OPVs): Incorporation of 3,6-thioxanthenediamine-10,10-dioxide into OPV architectures has been shown to improve light absorption efficiency, leading to an increase in the overall power conversion efficiency.[5]
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Organic Light-Emitting Diodes (OLEDs): The molecule's structure suggests potential for use as a host or dopant material in the emissive layer of OLEDs. Its derivatives have been investigated for their thermally activated delayed fluorescence (TADF) properties, which can enhance the efficiency of OLEDs.[15]
The performance of 3,6-Thioxanthenediamine-10,10-dioxide in these applications is dependent on factors such as its charge carrier mobility, energy levels (HOMO and LUMO), and photophysical properties. Time-of-flight measurements have demonstrated hole mobility values in the range of 6.8×10⁻⁵ to 1.83×10⁻⁴ cm²V⁻¹s⁻¹ and electron mobility values of 2.4×10⁻⁵ to 4.6×10⁻⁶ cm²V⁻¹s⁻¹.[5]
Chemical Reactivity: A Platform for Further Functionalization
The presence of two primary amino groups makes 3,6-Thioxanthenediamine-10,10-dioxide a versatile building block for the synthesis of more complex molecules. These amino groups can undergo a variety of chemical reactions, including:
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N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce substituents on the nitrogen atoms.
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
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Diazotization: Reaction with nitrous acid to form diazonium salts, which can then be used in a variety of coupling reactions.
These reactions open up a vast chemical space for the design and synthesis of novel derivatives with tailored properties for specific applications.
Conclusion and Future Perspectives
3,6-Thioxanthenediamine-10,10-dioxide is a fascinating molecule with a rich chemical and biological profile. Its unique combination of a rigid tricyclic core, reactive amino groups, and a strongly electron-withdrawing sulfone moiety makes it a valuable platform for the development of new therapeutics and advanced materials.
Future research in this area should focus on:
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Elucidation of Detailed Mechanisms of Action: A deeper understanding of how this compound interacts with its biological targets, such as bacterial efflux pumps and cancer cells, is crucial for its further development as a therapeutic agent.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and the substituents will help in optimizing its biological activity and physicochemical properties.
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Development of Efficient and Scalable Synthetic Routes: The availability of a robust and cost-effective synthesis is essential for the large-scale production of this compound and its derivatives.
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Exploration of New Applications: The unique properties of 3,6-Thioxanthenediamine-10,10-dioxide may make it suitable for other applications, such as in sensing, catalysis, and photodynamic therapy.
References
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